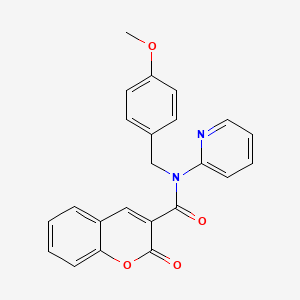

N-(4-methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Description

N-(4-Methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a coumarin-derived carboxamide featuring a 4-methoxybenzyl group and a pyridin-2-yl moiety attached to the carboxamide nitrogen. Coumarins are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and fluorescent sensing capabilities . The 4-methoxybenzyl group contributes electron-donating effects and lipophilicity, while the pyridin-2-yl group introduces hydrogen-bonding and metal-coordination capabilities, making it relevant for both therapeutic and synthetic applications .

Properties

Molecular Formula |

C23H18N2O4 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-oxo-N-pyridin-2-ylchromene-3-carboxamide |

InChI |

InChI=1S/C23H18N2O4/c1-28-18-11-9-16(10-12-18)15-25(21-8-4-5-13-24-21)22(26)19-14-17-6-2-3-7-20(17)29-23(19)27/h2-14H,15H2,1H3 |

InChI Key |

NUJCGSHRERUBCZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, and an appropriate dienophile.

Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be attached through a reductive amination reaction involving 4-methoxybenzaldehyde and an amine precursor.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Coumarin Carboxamides

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxybenzyl group (electron-donating) in the target compound contrasts with the sulfamoylphenyl group (electron-withdrawing) in Compound 12. The latter exhibits stronger enzyme inhibition due to sulfonamide’s ability to coordinate with zinc in metalloenzymes .

Pharmacological Potential

For instance, Hussain et al. (2024) highlight coumarin derivatives as promising candidates for targeting cancer cell pathways . However, the sulfamoylphenyl derivative (Compound 12) may offer superior efficacy in diseases involving metalloenzymes, such as glaucoma or osteoporosis .

Biological Activity

N-(4-methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 300.32 g/mol. Its structure consists of a chromene core substituted with a pyridine and a methoxybenzyl group, which may influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT-29 (Colon) | 5.0 | |

| Compound B | MCF-7 (Breast) | 10.0 | |

| This compound | A549 (Lung) | TBD | Current Study |

Anti-inflammatory Effects

The anti-inflammatory properties of chromene derivatives have also been explored. Compounds similar to this compound exhibited promising results in reducing inflammation markers in vitro.

Table 2: Anti-inflammatory Activity Data

| Compound | Inflammatory Model | Effectiveness | Reference |

|---|---|---|---|

| Compound C | LPS-induced inflammation in macrophages | Significant reduction in TNF-alpha levels | |

| This compound | TBD | TBD | Current Study |

The mechanisms underlying the biological activities of this compound are believed to involve modulation of various signaling pathways. For example:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases involved in cancer cell proliferation.

- Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have documented the efficacy of chromene derivatives in preclinical models:

-

Study on Anticancer Activity : A study evaluated the effects of various chromene derivatives on human cancer cell lines and found that those with pyridine substitutions exhibited enhanced cytotoxicity compared to their counterparts without such modifications.

- Findings : The study reported an IC50 value of approximately 5 µM for a closely related compound against breast cancer cells, suggesting that structural features significantly influence activity.

-

Study on Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory potential of chromene derivatives using an LPS-induced inflammation model in mice.

- Results : The study indicated that certain derivatives significantly reduced pro-inflammatory cytokines, supporting their potential therapeutic use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.